molecular formula C12H20N2O6 B8254493 tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate

Cat. No.: B8254493
M. Wt: 288.30 g/mol
InChI Key: IAFXRVYADPSAQC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Addition of the Methoxy Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Nitro Group: This step typically involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Reduction: Reagents like potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azetidine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-hydroxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(aminomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups within the azetidine ring structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c1-11(2,3)20-10(16)13-6-12(7-13,8-14(17)18)5-9(15)19-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFXRVYADPSAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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